isoturon
Description
Properties
CAS No. |
124399-53-7 |
|---|---|
Molecular Formula |
C2H6ClN5 |
Synonyms |
isoturon |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Related Herbicides
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | ADI (mg/kg bw) | Primary Use |
|---|---|---|---|---|---|
| This compound | 124399-53-7 | C₁₀H₁₇N₃O₂ | 211.26 | 0.015 | Cereals, vegetables |
| Isoproturon | 34123-59-6 | C₁₂H₁₈N₂O | 206.29 | Not reported | Cereals, soil-acting |
| Diuron | 330-54-1 | C₉H₁₀Cl₂N₂O | 233.09 | 0.001 | Non-selective crops |
| Chlorotoluron | 15545-48-9 | C₁₀H₁₃ClN₂O | 228.68 | 0.04 | Wheat, barley |
Notes:
Key Differences and Implications
Selectivity and Application: this compound is favored for its selectivity in cereals and vegetables, while Diuron is non-selective and used in industrial settings . Isoproturon’s soil-acting properties make it effective against deep-rooted weeds, unlike this compound’s foliar activity .
Toxicity and Regulation :
- This compound’s ADI (0.015 mg/kg bw) is stricter than Chlorotoluron (0.04 mg/kg bw) but less restrictive than Diuron (0.001 mg/kg bw), reflecting differences in mammalian toxicity .
- Isoproturon lacks ADI data in the provided evidence, highlighting regulatory variability .
Diuron’s chlorine substituents contribute to its persistence, raising concerns about groundwater contamination .
Q & A
Basic Research Questions
Q. How to design controlled experiments to assess isoturon's degradation kinetics in soil?
- Methodological Answer :
- Use soil microcosms with controlled variables (pH, organic matter, moisture).
- Apply this compound at field-relevant concentrations and incubate under varying temperatures.
- Quantify degradation via HPLC-UV or LC-MS/MS at regular intervals.
- Include triplicate samples and negative controls to ensure reproducibility .
- Data Table Example :
| Soil Type | pH | Organic Matter (%) | Half-Life (Days) | Detection Method |
|---|---|---|---|---|
| Sandy | 6.5 | 2.1 | 45.2 ± 3.1 | LC-MS/MS |
| Loamy | 7.0 | 5.3 | 62.8 ± 4.5 | HPLC-UV |
Q. What analytical methods are validated for detecting this compound in environmental matrices?
- Methodological Answer :
- HPLC-UV : Suitable for high-concentration samples (LOD: 0.1 µg/L).
- LC-MS/MS : Preferred for trace analysis in complex matrices (LOD: 0.01 µg/L).
- Validate methods using recovery studies (70–120%) and matrix-matched calibration .
Q. How to evaluate this compound's acute toxicity to non-target aquatic organisms?
- Methodological Answer :
- Use standardized OECD guidelines (e.g., Daphnia magna 48-hour immobilization test).
- Prepare this compound solutions in reconstituted water, test at 5–6 concentrations.
- Calculate LC₅₀ values with probit analysis and compare to regulatory thresholds .
Advanced Research Questions
Q. How to address contradictions in reported half-lives of this compound across studies?
- Methodological Answer :
- Conduct a meta-analysis of literature data, categorizing by environmental variables (e.g., soil type, temperature).
- Use multivariate regression to identify dominant degradation drivers.
- Validate hypotheses through lab experiments replicating conflicting conditions .
Q. How to model this compound's adsorption-desorption dynamics in soil organic matter?
- Methodological Answer :
- Perform batch equilibrium experiments with varying organic carbon content.
- Fit data to Freundlich/Langmuir isotherms using nonlinear regression.
- Incorporate results into transport models (e.g., HYDRUS-1D) to predict leaching potential .
Q. How to optimize HPLC parameters for simultaneous quantification of this compound and metabolites?
- Methodological Answer :
- Test mobile phase compositions (e.g., acetonitrile:water vs. methanol:phosphate buffer).
- Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to resolve peaks.
- Validate specificity via spiked samples and spectral purity checks .
Q. How to investigate synergistic effects of this compound with co-applied herbicides?
- Methodological Answer :
- Design factorial experiments testing this compound combined with sulfonylureas or triazines.
- Assess mixture toxicity using additive index models or concentration addition.
- Analyze metabolic pathways in plants via transcriptomics to identify cross-talk .
Key Considerations for Research Design
- Data Contradiction Analysis : Use sensitivity analysis to isolate variables causing discrepancies (e.g., microbial activity vs. photolysis) .
- Literature Integration : Cross-reference degradation pathways with isotopic labeling studies to confirm metabolite structures .
- Reproducibility : Document all experimental parameters (e.g., extraction solvent ratios, centrifugation speeds) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
